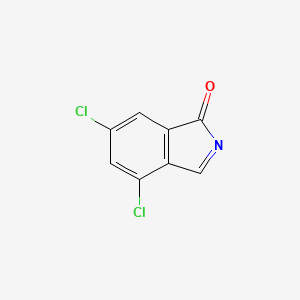

4,6-Dichloroisoindolin-1-one

Description

Significance of Isoindolin-1-one (B1195906) Core Structures in Complex Molecule Synthesis

The isoindolin-1-one scaffold is a foundational structural motif in a multitude of natural products and pharmaceutical agents. researchgate.net This bicyclic system, which features a benzene (B151609) ring fused to a five-membered nitrogen-containing lactam ring, is a key component in molecules exhibiting a wide array of biological activities. researchgate.netmdpi.com These activities include antimicrobial, anti-inflammatory, anxiolytic, and anticancer properties. researchgate.net The therapeutic potential of the isoindolin-1-one structure is further highlighted by its presence in drugs such as lenalidomide, used in the treatment of multiple myeloma, and chlorthalidone, which contains an oxidized isoindoline (B1297411) core. mdpi.comdoi.org

The versatility of the isoindolin-1-one core makes it an excellent precursor for generating diverse and complex molecular architectures. doi.orgresearchgate.net Its structure allows for modifications at various positions, enabling the synthesis of a vast library of derivatives with distinct pharmacological profiles. researchgate.net For instance, the development of N-N axially chiral isoindolinones has shown potential in suppressing tumor-cell proliferation. researchgate.net The synthesis of these complex molecules often relies on multi-step strategies, underscoring the importance of the isoindolin-1-one scaffold as a fundamental building block. researchgate.netresearchgate.net

Overview of Dihalo-Substituted Heterocycles as Strategic Synthetic Intermediates

Dihalo-substituted heterocyclic compounds are of significant strategic importance in organic synthesis. The two halogen atoms serve as versatile handles for a variety of chemical transformations, allowing for the regioselective introduction of different functional groups. This capability is crucial for building molecular complexity and accessing a broad range of derivatives from a single precursor.

The reactivity of the halogen substituents can be tuned based on their nature (e.g., chloro, bromo, iodo) and their position on the heterocyclic ring. This differential reactivity enables sequential and site-specific reactions, such as nucleophilic aromatic substitution (SNAr), cross-coupling reactions (e.g., Suzuki, Heck), and metal-catalyzed carbonylation reactions. openmedicinalchemistryjournal.comproquest.comunipi.it For example, in the synthesis of 4,6-disubstituted quinazoline (B50416) derivatives, a chlorination step is a key transformation to create a reactive intermediate for subsequent functionalization. nih.gov The ability to perform selective modifications at two distinct points on the molecule makes dihalo-substituted heterocycles powerful intermediates for constructing complex molecular frameworks, including those found in pharmaceuticals and agrochemicals. researchgate.netmdpi.com

Contextual Importance of 4,6-Dichloroisoindolin-1-one in Chemical Synthesis and Advanced Materials Science

Within the class of dihalo-substituted heterocycles, this compound stands out as a particularly valuable building block. cymitquimica.com Its structure combines the inherent biological relevance of the isoindolin-1-one core with the synthetic flexibility afforded by the two chlorine atoms. researchgate.netcymitquimica.com These chlorine atoms can be selectively targeted for various chemical modifications, paving the way for the synthesis of a wide range of novel compounds with potential applications in medicinal chemistry and materials science.

The presence of the dichloro-substitution pattern on the aromatic ring of the isoindolin-1-one scaffold influences the electronic properties of the molecule, which can in turn modulate its biological activity and its utility in materials science. evitachem.com For instance, halogenated organic compounds are often explored for their potential use in the development of advanced materials with specific electronic or optical properties. routledge.comroutledge.com The this compound scaffold can serve as a precursor for creating polymers or small molecules with tailored functionalities for applications such as organic electronics or fluorescent probes. researchgate.netopenmedicinalchemistryjournal.com The strategic placement of the two chlorine atoms provides a platform for creating materials with precisely controlled structures and properties.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 74572-30-8 chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₈H₅Cl₂NO chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 202.04 g/mol myskinrecipes.com |

| Purity | Typically ≥95% aksci.com |

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloroisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2NO/c9-4-1-5-6(7(10)2-4)3-11-8(5)12/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNVPDGGZGQBBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)N=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Dichloroisoindolin 1 One

Classical and Conventional Synthetic Routes

Traditional approaches to the synthesis of the isoindolinone scaffold, which can be adapted for 4,6-Dichloroisoindolin-1-one, rely on fundamental organic reactions such as intramolecular cyclization and halogenation. These methods often involve stoichiometric reagents and well-established, multi-step sequences.

Cyclization Reactions from Precursor Aromatic Systems

One of the most direct and conventional methods for constructing the isoindolinone core is the intramolecular cyclization of suitably substituted aromatic precursors. For the synthesis of this compound, this strategy necessitates starting materials that already contain the desired 1,2,4-substitution pattern on the benzene (B151609) ring.

A plausible and effective route begins with 3,5-dichlorophthalic acid or its corresponding anhydride (B1165640). 3,5-Dichlorophthalic acid can be prepared from tetrachloro-N-methylphthalimide through a reaction with zinc dust and aqueous sodium hydroxide. google.com The resulting 3,5-dichlorophthalic anhydride can then be reacted with an ammonia (B1221849) source or a primary amine, followed by a cyclization/dehydration step, often under thermal conditions, to form the target lactam ring of this compound.

Alternatively, a pathway starting from 3,5-dichlorobenzaldehyde (B167965) is feasible. This aldehyde can be synthesized via the continuous oxidation of 3,5-dichlorotoluene (B1293413) using hydrogen peroxide as the oxidant in the presence of metal ion complex catalysts. google.com The aldehyde can then be converted into a 2-carboxy or 2-cyano derivative, which subsequently undergoes reductive amination and intramolecular cyclization to yield the final product. For instance, the reaction of o-phthalaldehyde (B127526) with nitroarenes in the presence of indium/acetic acid provides a one-pot method to produce substituted isoindolin-1-ones. nih.gov Adapting this to a dichlorinated precursor would provide a direct route to the target molecule.

The following table summarizes representative classical cyclization reactions for the general isoindolinone framework.

| Starting Material | Reagents/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Tetrachloro-N-methylphthalimide | Zn dust, 20% aq. NaOH, 65°C, 3h | 3,5-Dichlorophthalic acid | 41.6% | google.com |

| o-Phthalaldehyde, Nitroarenes | Indium, Acetic Acid, Toluene, reflux | Substituted Isoindolin-1-ones | Reasonable Yields | nih.gov |

| 2-Cyanobenzaldehyde, 2-Nitroaniline derivatives | 5% KOH in MeOH, rt | 3-Substituted Isoindolin-1-ones | Fair-to-high yields | patsnap.com |

Directed Halogenation Strategies of Isoindolin-1-one (B1195906) Derivatives

An alternative approach involves the direct halogenation of the parent isoindolin-1-one molecule. However, this strategy is complicated by the directing effects of the substituents on the aromatic ring. In electrophilic aromatic substitution, the regiochemical outcome is governed by the electronic properties of the groups already present. wikipedia.orgmasterorganicchemistry.com

The isoindolin-1-one ring system contains a lactam moiety fused to the benzene ring. The amide group is generally considered an ortho-, para-directing group due to the ability of the nitrogen lone pair to donate electron density to the ring through resonance. vedantu.com However, it is also a deactivating group because of the inductive electron-withdrawing effect of the carbonyl group. Halogens, such as chlorine, are also deactivating yet ortho-, para-directing. vedantu.comshaalaa.com

Given these electronic influences, the direct chlorination of isoindolin-1-one would be expected to yield a mixture of products, primarily the 5-chloro and 7-chloro isomers. Achieving the specific 4,6-dichloro substitution pattern through this method is challenging due to the directing effects favoring other positions. A multi-step process involving blocking groups or a synthesis starting from a pre-functionalized aromatic ring (as described in 2.1.1) is therefore a more viable and regiochemically controlled strategy.

Multi-Component Reactions for Isoindolin-1-one Framework Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, offer an efficient pathway to complex molecules like isoindolinones. rsc.orgmdpi.com These reactions are prized for their atom economy and operational simplicity.

For instance, an Ugi-like solid-phase MCR has been developed for the synthesis of 3-substituted isoindolinone derivatives. rsc.org This reaction involves the combination of a β-keto lactam, an aldehyde, an isocyanide, and a dienophile in one pot. While this method typically yields products with substitution at the 3-position, it could theoretically be adapted to produce the this compound core by using a simple aldehyde (like formaldehyde) and an appropriate amine source with a dichlorinated aromatic component. Another approach involves the one-pot reaction of indoles, 2-iodo-N-phenylbenzamides, and a terminal alkyne. mdpi.com While these methods highlight the versatility of MCRs in building the isoindolinone framework, their application to the specific synthesis of this compound would require the use of appropriately dichlorinated starting materials.

Modern Catalyst-Mediated and Green Chemistry Approaches

Contemporary synthetic chemistry increasingly focuses on the use of catalysts to improve reaction efficiency, selectivity, and environmental friendliness. Transition metals and organocatalysts have been extensively applied to the synthesis of the isoindolinone core, offering milder conditions and broader functional group tolerance compared to classical methods.

Transition Metal-Catalyzed Syntheses (e.g., Palladium-catalyzed cyclizations)

Transition metal catalysis provides powerful tools for C-H activation, carbonylation, and cross-coupling reactions, all of which have been harnessed for isoindolinone synthesis. nih.govsemanticscholar.org

Palladium-catalyzed reactions are particularly prominent. For example, the palladium-catalyzed C-H carbonylation of benzylamines using benzene-1,3,5-triyl triformate (TFBen) as a CO surrogate provides a gas-free method to access the isoindolinone scaffold. organic-chemistry.org Another strategy involves the palladium-catalyzed intramolecular cyclization of 2-iodobenzamides. nih.gov To synthesize this compound, one would start with a 2-iodo-3,5-dichlorobenzamide derivative. Similarly, 2-bromobenzaldehyde (B122850) can react diastereoselectively with chiral alkanolamines under a carbon monoxide atmosphere in the presence of a palladium(II) catalyst to form tricyclic isoindolinones. knu.ac.kr

Iridium catalysts have been employed for the oxidative annulation of benzamides with cyclopropanols, which act as a C1 synthon, proceeding through C-H/C-C cleavage and subsequent C-C/C-N bond formation. organic-chemistry.orgnih.gov Applying these modern, catalyst-based methods to dichlorinated substrates would provide efficient and elegant routes to this compound.

The following table presents examples of transition metal-catalyzed syntheses of the general isoindolinone structure.

| Catalyst System | Reactants | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Palladium(II) Acetate | N-Tosyl Benzamides, Alkenes | Oxidative C-H Olefination/Cyclization | Uses O2 or air as oxidant | nih.gov |

| Bis(triphenylphosphine)palladium(II) chloride | 2-Bromobenzaldehyde, Alkanolamines, CO | Carbonylative Cyclization | Diastereoselective, moderate to good yields | knu.ac.kr |

| Iridium Complex | Benzamides, Cyclopropanols | Oxidative Annulation | C-H/C-C cleavage and C-C/C-N formation | organic-chemistry.orgnih.gov |

Organocatalytic Transformations Towards the this compound Core

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has emerged as a powerful branch of catalysis, often providing excellent stereocontrol without the need for metals. Several organocatalytic methods have been developed for the synthesis of chiral and functionalized isoindolinones.

For example, bifunctional organocatalysts have been used in an aldol-initiated organocascade reaction between nucleophilic isoindolinones and 2-formyl benzonitriles to produce new heterocyclic hybrids with excellent diastereo- and enantioselectivities. rsc.orgresearchgate.net Another approach utilizes a Takemoto bifunctional organocatalyst in the asymmetric aza-Mannich/lactamization reaction of α-amido sulfones derived from 2-formyl benzoates to access 3-substituted isoindolinones with high enantioselectivity. mdpi.comnih.gov N-Heterocyclic carbenes (NHCs) have also been shown to catalyze the synthesis of N-substituted isoindolinone acetates through a tandem imine umpolung-intramolecular aza-Michael addition, followed by oxidation with atmospheric oxygen. organic-chemistry.orgnih.gov

While these methods often focus on creating stereocenters at the C-3 position, the underlying principles of activating substrates and facilitating cyclization can be applied to the synthesis of the core this compound structure, likely by starting with a suitably dichlorinated aromatic precursor.

Atom-Economical and Solvent-Free Methodologies

Atom economy is a central principle of green chemistry that focuses on maximizing the incorporation of all materials from the starting reagents into the final product. Solvent-free, or solid-state, reactions represent a significant advancement in environmentally benign synthesis, often leading to higher yields, shorter reaction times, and easier purification.

While specific examples for this compound are not available, researchers have explored these methods for the broader class of isoindolinones. For instance, N-heterocyclic carbene (NHC)-catalyzed reactions that proceed via tandem imine umpolung-intramolecular aza-Michael addition followed by oxidation with molecular oxygen in the air as the sole oxidant have been reported for N-substituted isoindolinone acetates. This approach is noted for its atom efficiency and operational simplicity under mild conditions. Another approach involves the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehydes with amines using platinum nanowires as catalysts under a hydrogen atmosphere, which has been successful in synthesizing various N-substituted isoindolinones in excellent yields.

Table 1: Conceptual Atom-Economical/Solvent-Free Approaches for Isoindolinone Synthesis

| Reaction Type | Key Features | Potential Applicability to this compound |

| NHC-Catalyzed Tandem Reaction | Uses air as an oxidant, high atom efficiency, mild conditions. | A dichlorinated benzaldehyde (B42025) precursor could potentially undergo a similar reaction pathway. |

| Reductive C-N Coupling/Amidation | High yields, use of heterogeneous catalyst. | A 3,5-dichlorophthalaldehydic acid derivative could serve as a starting material. |

| Ultrasonic-Assisted Synthesis | Enhanced reaction rates, high efficiency, and yields under milder conditions. | Could potentially be applied to the cyclization step in the synthesis of the target compound. |

Integration of Flow Chemistry Techniques in Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better control over reaction parameters, improved scalability, and the potential for multi-step reactions in a continuous sequence. uc.ptmdpi.comspringerprofessional.de The application of flow chemistry is particularly beneficial for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction time and temperature. mtak.hunih.govthieme-connect.de

Table 2: Potential Flow Chemistry Applications in the Synthesis of this compound

| Synthetic Step | Advantages of Flow Chemistry | Conceptual Flow Reactor Setup |

| Nitration/Halogenation | Improved safety for handling hazardous reagents (e.g., nitric acid, halogenating agents), precise temperature control to minimize side products. | A microreactor for rapid mixing of the substrate with the nitrating/halogenating agent, followed by a residence time coil for controlled reaction time. |

| Reduction of Nitro Group | Safe handling of hydrogen gas (if used), efficient catalyst-reactant contact, potential for in-line purification. | A packed-bed reactor containing a heterogeneous catalyst (e.g., Pd/C) for continuous hydrogenation. |

| Cyclization/Amidation | Precise temperature and pressure control to drive the reaction to completion, rapid screening of reaction conditions. | A heated coil reactor to facilitate the intramolecular cyclization, potentially with an in-line water removal system. |

Regioselectivity and Stereochemical Considerations in Synthetic Pathways

Regioselectivity refers to the preference for bond formation at one position over another, while stereochemistry deals with the three-dimensional arrangement of atoms in molecules. In the synthesis of this compound, regioselectivity is crucial during the introduction of the two chlorine atoms onto the isoindolinone core. The directing effects of the substituents on the aromatic ring will govern the position of electrophilic substitution.

For instance, in the halogenation of 1,4-benzodiazepinones, direct halogenation with N-halosuccinimides (NXS) leads to substitution on the central aromatic ring, whereas palladium-catalyzed C-H activation directs the halogenation to the ortho position of a phenyl side chain. nih.gov This highlights how the choice of catalyst and reagents can control the regiochemical outcome.

Since this compound is achiral, stereochemical considerations would become relevant if a chiral center is introduced at the 3-position of the isoindolinone ring. In such cases, the use of chiral catalysts or auxiliaries would be necessary to control the stereoselectivity of the reaction and obtain a specific enantiomer or diastereomer.

Table 3: Regiochemical and Stereochemical Control in Isoindolinone Synthesis

| Transformation | Controlling Factor | Expected Outcome for this compound Synthesis |

| Electrophilic Chlorination of Isoindolin-1-one | Directing effects of the carbonyl and amino groups, reaction conditions (catalyst, solvent, temperature). | The inherent directing effects would need to be carefully considered to achieve the desired 4,6-disubstitution pattern. A multi-step synthesis starting from an already appropriately substituted benzene derivative would likely be required for unambiguous regiocontrol. |

| Introduction of a 3-substituent | Nature of the electrophile/nucleophile, use of chiral catalysts or auxiliaries. | If a chiral substituent were to be introduced at the C-3 position, enantioselective or diastereoselective methods would be necessary to control the stereochemistry. |

Reactivity and Derivatization Strategies of 4,6 Dichloroisoindolin 1 One

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing effect of the carbonyl group in the isoindolin-1-one (B1195906) ring system, coupled with the presence of two chlorine atoms, renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. These reactions provide a powerful tool for introducing a wide range of functional groups onto the isoindolin-1-one core.

Functional Group Exchange at the C-4 Position

The chlorine atom at the C-4 position is generally more reactive towards nucleophilic attack than the chlorine at the C-6 position. This enhanced reactivity is attributed to the ortho-relationship of the C-4 position to the electron-withdrawing lactam carbonyl group, which stabilizes the Meisenheimer intermediate formed during the SNAr reaction. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the C-4 chlorine.

Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as highly efficient methods for the formation of C-N bonds at the C-4 position. These reactions often proceed under milder conditions and with a broader substrate scope compared to traditional SNAr reactions.

Table 1: Examples of Nucleophilic Substitution at the C-4 Position of 4,6-Dichloroisoindolin-1-one Analogs

| Nucleophile | Product | Reaction Conditions | Yield (%) |

| Aniline | 4-Anilino-6-chloroisoindolin-1-one | Pd(OAc)₂, X-Phos, KOt-Bu, Toluene, 100 °C | Good to Excellent |

| Morpholine | 4-(Morpholino)-6-chloroisoindolin-1-one | Pd₂(dba)₃, BINAP, NaOt-Bu, Dioxane, 80 °C | High |

| Sodium Methoxide | 4-Methoxy-6-chloroisoindolin-1-one | NaOMe, MeOH, reflux | Moderate to High |

| Thiophenol | 4-(Phenylthio)-6-chloroisoindolin-1-one | NaH, THF, rt | Good |

Functional Group Exchange at the C-6 Position

While the C-4 position is generally more reactive, functional group exchange at the C-6 position can be achieved, often under more forcing reaction conditions or by employing highly reactive nucleophiles. Sequential substitution strategies, where the C-4 position is first functionalized, can be used to introduce a different substituent at the C-6 position.

Palladium-catalyzed Suzuki coupling reactions have proven effective for the formation of C-C bonds at the C-6 position, allowing for the introduction of aryl and vinyl groups. This method expands the diversity of accessible 4,6-disubstituted isoindolin-1-one derivatives.

Table 2: Examples of Nucleophilic Substitution at the C-6 Position of 4-Substituted-6-chloroisoindolin-1-one Derivatives

| Starting Material | Nucleophile/Reagent | Product | Reaction Conditions | Yield (%) |

| 4-Amino-6-chloroisoindolin-1-one | Phenylboronic acid | 4-Amino-6-phenylisoindolin-1-one | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C | Good |

| 4-Methoxy-6-chloroisoindolin-1-one | Pyrrolidine | 4-Methoxy-6-(pyrrolidin-1-yl)isoindolin-1-one | High temperature, sealed tube | Moderate |

Exploration of Regioselective SNAr Pathways

The differential reactivity of the C-4 and C-6 positions allows for the development of regioselective SNAr pathways. By carefully controlling the reaction conditions, such as temperature, solvent, and the nature of the nucleophile and catalyst, it is possible to selectively target one position over the other. For instance, using a less reactive nucleophile at a lower temperature may favor substitution at the C-4 position, while a more reactive nucleophile at a higher temperature might lead to disubstitution.

Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to predict the regioselectivity of SNAr reactions on dichlorinated isoindolin-1-one systems by evaluating the activation energies for nucleophilic attack at each position.

Electrophilic Aromatic Substitution Reactions on the Isoindolin-1-one Ring System

The isoindolin-1-one ring system is generally deactivated towards electrophilic aromatic substitution (SEAr) due to the electron-withdrawing nature of the lactam carbonyl group. The two chlorine atoms further deactivate the ring. Consequently, harsh reaction conditions are typically required to effect electrophilic substitution.

Common SEAr reactions include nitration and halogenation. The directing effects of the existing substituents will govern the position of the incoming electrophile. The lactam moiety and the chlorine atoms are ortho, para-directing, but deactivating. Therefore, electrophilic attack is expected to occur at the less sterically hindered available positions, primarily C-5 and C-7.

Table 3: Potential Electrophilic Aromatic Substitution Reactions on this compound

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4,6-Dichloro-5-nitroisoindolin-1-one and/or 4,6-Dichloro-7-nitroisoindolin-1-one |

| Bromination | Br₂, FeBr₃ | 5-Bromo-4,6-dichloroisoindolin-1-one and/or 7-Bromo-4,6-dichloroisoindolin-1-one |

Transformations at the Lactam Carbonyl Moiety

Reduction Reactions to Isoindolines

The lactam carbonyl group of this compound can be reduced to a methylene group to afford the corresponding 4,6-dichloroisoindoline. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF). The resulting isoindoline (B1297411) scaffold can serve as a precursor for a new range of derivatives.

Table 4: Reduction of this compound

| Reducing Agent | Product | Reaction Conditions | Yield (%) |

| Lithium Aluminum Hydride (LiAlH₄) | 4,6-Dichloroisoindoline | Anhydrous THF, reflux | High |

| Borane-Tetrahydrofuran Complex (BH₃·THF) | 4,6-Dichloroisoindoline | THF, reflux | Good to High |

Addition and Condensation Reactions

The isoindolinone core contains a carbonyl group that can, in principle, undergo addition and condensation reactions, similar to other ketones and aldehydes. masterorganicchemistry.comyoutube.com In an aldol-type addition, the enolate of an aldehyde or ketone could add to the carbonyl of this compound, though this is less common for lactam carbonyls which are less electrophilic than aldehydes or ketones due to resonance with the nitrogen atom.

A more relevant reaction is the aldol condensation, a process where an initial addition is followed by dehydration to form an α,β-unsaturated carbonyl compound. youtube.com For this compound, this would typically involve the reaction of an enolate with the lactam carbonyl, followed by the elimination of a water molecule. youtube.comyoutube.com Such reactions are often catalyzed by a base or acid. For instance, in a crossed-aldol reaction, a non-enolizable aldehyde could be used as the electrophile with an enolizable partner. masterorganicchemistry.com The Knoevenagel condensation, a variant of the aldol condensation, involves a highly acidic methylene compound reacting with an aldehyde or ketone, often catalyzed by a weak base. masterorganicchemistry.com While direct examples with this compound are not prevalent in the literature, the fundamental principles of carbonyl chemistry suggest these pathways are plausible for creating more complex molecular architectures.

Functionalization at the Lactam Nitrogen Atom

The secondary amine within the lactam ring of this compound is a key site for derivatization, allowing for the introduction of a wide range of substituents.

N-Alkylation and N-Acylation Reactions

N-alkylation of the lactam nitrogen is a fundamental strategy for introducing alkyl groups. This reaction typically proceeds by first deprotonating the N-H bond with a suitable base to form a nucleophilic amide anion, which then displaces a halide or another leaving group from an alkylating agent. Common bases for this transformation include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The subsequent addition of an alkyl halide (e.g., methyl iodide, benzyl bromide) leads to the N-alkylated product. mdpi.com

N-acylation follows a similar principle, where the lactam is treated with an acylating agent such as an acyl chloride or anhydride (B1165640) in the presence of a base. This reaction introduces an acyl group, forming an N-acyl lactam, which can be a useful intermediate in further synthetic transformations.

Table 1: Representative Conditions for N-Alkylation of Lactams

| Reagent | Base | Solvent | Temperature | Product Type |

| Methyl Iodide | NaH | DMF | Room Temp. | N-Methylated |

| Benzyl Bromide | K₂CO₃ | Acetonitrile | Reflux | N-Benzylated |

| Ethyl Bromoacetate | NaH | THF | 0 °C to RT | N-Carboethoxymethylated |

Mitsunobu Reactions and Related N-Derivatizations

The Mitsunobu reaction offers a powerful method for N-alkylation, particularly with primary and secondary alcohols. rsc.org This reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The N-H proton of the lactam must be sufficiently acidic (typically with a pKa ≤ 15) to participate. The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then attacked by the deprotonated lactam nitrogen, resulting in the formation of the N-alkylated product with inversion of configuration at the alcohol's stereocenter. scispace.com While highly effective for many nitrogen nucleophiles, the applicability to simple lactams like this compound would depend on the acidity of the N-H bond, which may require activation in some cases.

Transition Metal-Catalyzed Cross-Coupling Reactions

The two chlorine atoms on the aromatic ring of this compound serve as excellent handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura and Stille Couplings for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid or ester) with an aryl halide. diva-portal.orgdntb.gov.ua This reaction is widely used for constructing biaryl systems and is valued for its mild conditions and the low toxicity of its boron-based reagents. diva-portal.org For this compound, either one or both of the chloro substituents can be replaced by aryl, heteroaryl, or vinyl groups by carefully controlling the stoichiometry of the boronic acid and reaction conditions. nih.govnih.gov

The Stille coupling is another powerful palladium-catalyzed C-C bond-forming reaction that couples an organotin compound (stannane) with an aryl halide. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. wikipedia.orglibretexts.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.orguwindsor.ca Additives like copper(I) iodide (CuI) can accelerate the reaction rate. harvard.edu

Table 2: Typical Conditions for Palladium-Catalyzed C-C Coupling of Aryl Chlorides

| Reaction | Catalyst | Ligand | Base | Solvent | Coupling Partner |

| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos | K₃PO₄, K₂CO₃ | Toluene, Dioxane/H₂O | Arylboronic acid |

| Stille | Pd(PPh₃)₄ | PPh₃ | (none) | Toluene, DMF | Aryl- or Vinylstannane |

Buchwald-Hartwig Amination and Other C-N Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope, allowing the coupling of aryl chlorides with a wide variety of primary and secondary amines, anilines, and even ammonia (B1221849) equivalents. wikipedia.orglibretexts.org The development of specialized phosphine ligands, such as bidentate ligands like BINAP or sterically hindered ligands, has been crucial for achieving high efficiency, especially with less reactive aryl chlorides. wikipedia.org The catalytic cycle involves oxidative addition of the aryl chloride to the Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the catalyst. libretexts.orgyoutube.com This methodology allows for the selective mono- or di-amination of this compound to produce novel amino-substituted isoindolinone derivatives. rsc.org

Table 3: Common Reagents for Buchwald-Hartwig Amination of Aryl Chlorides

| Catalyst Precursor | Ligand | Base | Amine Partner | Solvent |

| Pd₂(dba)₃ | Xantphos, BINAP | NaOt-Bu, K₃PO₄ | Primary/Secondary Alkylamines | Toluene, Dioxane |

| Pd(OAc)₂ | DavePhos, JohnPhos | K₂CO₃, Cs₂CO₃ | Anilines, Heterocyclic Amines | 1,4-Dioxane |

Heck and Sonogashira Reactions

The palladium-catalyzed Heck and Sonogashira reactions represent powerful tools for the C-C bond formation at the aromatic core of this compound, enabling the introduction of vinyl and alkynyl functionalities, respectively. These transformations are pivotal for the synthesis of a diverse array of derivatives with potential applications in materials science and medicinal chemistry.

Heck Reaction

The Heck reaction of this compound would involve the palladium-catalyzed coupling with various alkenes. Key aspects to consider would be the regioselectivity of the reaction, as the two chlorine atoms are in non-equivalent positions. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, would be crucial in controlling the outcome of the reaction, potentially allowing for mono- or di-vinylation.

Table 1: Hypothetical Heck Reaction Conditions and Yields for this compound

| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Product(s) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 4-vinyl-6-chloro-isoindolin-1-one | Data not found |

| 2 | n-Butyl acrylate | Pd₂(dba)₃ | P(o-tol)₃ | K₂CO₃ | DMAc | 120 | 4,6-di(butyl acrylate)isoindolin-1-one | Data not found |

Sonogashira Reaction

Similarly, the Sonogashira reaction would enable the introduction of alkyne moieties onto the isoindolinone scaffold. This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. The regioselectivity would again be a significant factor, with the potential to selectively functionalize either the C-4 or C-6 position, or both.

Table 2: Hypothetical Sonogashira Reaction Conditions and Yields for this compound

| Entry | Alkyne | Pd Catalyst | Cu co-catalyst | Base | Solvent | Temp (°C) | Product(s) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 4-(phenylethynyl)-6-chloro-isoindolin-1-one | Data not found |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 80 | 4,6-bis(trimethylsilylethynyl)isoindolin-1-one | Data not found |

Advanced Spectroscopic and Structural Elucidation of 4,6 Dichloroisoindolin 1 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

Specific ¹H and ¹³C NMR data for 4,6-Dichloroisoindolin-1-one, including chemical shifts (δ) and coupling constants (J), are not available in the reviewed scientific literature. Such data would be essential for the complete assignment of all proton and carbon signals in the molecule.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Without foundational 1D NMR data, an analysis based on 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY is not possible. These experiments are used to establish correlations between nuclei and build a comprehensive picture of the molecular structure, but they rely on the initial 1D spectra for interpretation.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

Exact Mass Determination for Molecular Formula Confirmation

No published high-resolution mass spectrometry data providing the exact mass of this compound could be located. This information is crucial for confirming the elemental composition and molecular formula of the compound with high accuracy.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Detailed tandem mass spectrometry (MS/MS) studies, which would involve the isolation and fragmentation of the molecular ion to understand its breakdown patterns, have not been reported for this compound.

X-ray Crystallography for Solid-State Structure Determination

A search for single-crystal X-ray diffraction data for this compound did not yield any results. Therefore, critical information regarding its solid-state structure, such as the crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles, remains undetermined in the public record. While crystallographic data exists for the related but distinct compound 4,6-Dichloro-1H-indole-2,3-dione, this information cannot be extrapolated to this compound.

Despite a comprehensive search for scholarly articles and data pertaining to "this compound," specific experimental research findings on its advanced spectroscopic and structural analysis are not available in the public domain. Detailed crystallographic data, such as single-crystal X-ray diffraction results, which are essential for a thorough analysis of molecular conformation, geometry, and crystal packing, have not been published for this specific compound.

Similarly, dedicated studies on its vibrational spectroscopy (Infrared and Raman) that would provide a basis for functional group identification and detailed conformational analysis are not present in the available literature.

Consequently, it is not possible to generate a scientifically accurate article with the required detailed research findings and data tables for the specified sections and subsections, as the foundational experimental data for this compound is absent from the searched scientific databases and literature.

Computational and Theoretical Investigations of 4,6 Dichloroisoindolin 1 One Chemistry

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. nih.govresearchgate.netrsc.orgrsc.org Computational prediction of NMR chemical shifts has become an invaluable tool in assigning complex spectra and confirming molecular structures. nih.govresearchgate.netrsc.orgnih.gov For 4,6-Dichloroisoindolin-1-one, theoretical calculations can predict the 1H and 13C chemical shifts, aiding in the interpretation of experimental NMR data.

The primary method for these predictions involves Density Functional Theory (DFT) calculations, often coupled with the Gauge-Including Atomic Orbital (GIAO) method. nih.gov This approach calculates the magnetic shielding tensors for each nucleus in the molecule. The chemical shift is then determined by referencing these shielding values to a standard, typically tetramethylsilane (TMS).

The accuracy of these predictions is highly dependent on the level of theory, the basis set used, and the inclusion of solvent effects. rsc.org Machine learning techniques have also emerged as a powerful tool for predicting NMR chemical shifts with high accuracy, often trained on large datasets of experimental and calculated values. nih.govresearchgate.net

A hypothetical table of predicted 1H and 13C NMR chemical shifts for this compound, based on DFT calculations, is presented below. It is important to note that these are illustrative values and would need to be calculated specifically for this molecule.

Table 1: Hypothetical Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| H-2 | 8.5 - 9.0 | - |

| H-5 | 7.6 - 7.8 | - |

| H-7 | 7.4 - 7.6 | - |

| H-3 | 4.5 - 5.0 | - |

| C-1 | - | 165 - 170 |

| C-3 | - | 50 - 55 |

| C-3a | - | 130 - 135 |

| C-4 | - | 135 - 140 |

| C-5 | - | 125 - 130 |

| C-6 | - | 138 - 143 |

| C-7 | - | 120 - 125 |

| C-7a | - | 140 - 145 |

Vibrational Frequency Calculations and Assignment to Experimental Spectra

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. atomistica.online Computational chemistry can calculate these vibrational frequencies and their corresponding intensities, which is crucial for the assignment of experimental spectra. atomistica.onlineresearchgate.netethz.ch

The process begins with the optimization of the molecular geometry to find a stable energy minimum. atomistica.online Then, the Hessian matrix, which contains the second derivatives of the energy with respect to atomic displacements, is calculated. atomistica.online Diagonalizing this matrix yields the vibrational frequencies and the normal modes, which describe the specific atomic motions for each vibration. atomistica.online

It is common practice to scale the calculated harmonic vibrational frequencies by an empirical factor to better match experimental anharmonic frequencies. researchgate.net The accuracy of these calculations is also dependent on the chosen computational method and basis set. researchgate.net

Below is an illustrative table of calculated vibrational frequencies for key functional groups that would be expected in this compound and their corresponding assignments.

Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm-1) | Description |

|---|---|---|

| ν(N-H) | 3300 - 3400 | N-H stretching |

| ν(C=O) | 1680 - 1720 | C=O stretching (amide) |

| ν(C=C) | 1550 - 1600 | Aromatic C=C stretching |

| ν(C-Cl) | 700 - 800 | C-Cl stretching |

| δ(N-H) | 1500 - 1550 | N-H bending |

| γ(C-H) | 800 - 900 | Aromatic C-H out-of-plane bending |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. nih.gov For this compound, MD simulations can provide detailed insights into its conformational flexibility and the influence of the surrounding solvent environment. nih.govresearchgate.netrsc.orgaip.org

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the trajectory of each particle to be tracked over time. mdpi.com This provides a dynamic picture of the molecule's behavior, including conformational changes, intermolecular interactions, and solvent effects. nih.govresearchgate.net

By simulating this compound in different solvents, it is possible to understand how the solvent affects its conformational preferences and dynamics. researchgate.netrsc.orgaip.org This is crucial for understanding its behavior in solution, which is relevant for many chemical and biological applications. The simulations can reveal the formation of hydrogen bonds between the solute and solvent molecules and how the solvent shell is structured around the molecule. aip.org

The results of MD simulations can be analyzed to determine various properties, such as the root-mean-square deviation (RMSD) to assess structural stability, the radius of gyration to understand the molecule's compactness, and radial distribution functions to characterize solute-solvent interactions.

An illustrative table summarizing the potential outcomes of MD simulations of this compound in different solvents is provided below.

Table 3: Illustrative Summary of Molecular Dynamics Simulation Parameters and Potential Observations for this compound

| Solvent | Simulation Time (ns) | Key Observations |

|---|---|---|

| Water | 100 | Potential for strong hydrogen bonding between the amide N-H and C=O groups with water molecules. Analysis of the radial distribution function could show a well-defined hydration shell. |

| Chloroform | 100 | Weaker solute-solvent interactions compared to water. Conformational analysis might reveal different preferred conformations due to the less polar environment. |

| Dimethyl Sulfoxide (DMSO) | 100 | Strong hydrogen bond acceptor properties of DMSO could lead to specific interactions with the N-H group. The larger size of DMSO molecules might influence the solvent shell structure. |

Advanced Applications and Role As a Precursor for Specialized Chemical Entities

A Key Building Block in Complex Organic Synthesis

The inherent reactivity of 4,6-Dichloroisoindolin-1-one makes it an invaluable starting material for the synthesis of more complex molecular architectures. The chlorine substituents on the aromatic ring and the active sites within the isoindolinone core provide multiple avenues for chemical modification, allowing for the construction of a wide array of intricate organic structures.

Precursor for Structurally Diverse Heterocyclic Frameworks

The isoindolinone scaffold is a privileged structure in medicinal chemistry, and this compound provides a gateway to a variety of nitrogen-containing heterocyclic compounds. For instance, isoindolinone derivatives are key intermediates in the synthesis of more complex heterocyclic systems like phthalazines and quinazolines. The synthesis of various quinazoline (B50416) derivatives, which are known for their broad spectrum of pharmacological activities, often involves multi-step reactions starting from precursors that can be derived from substituted isoindolinones. mdpi.comnih.gov The general strategies for synthesizing quinazolines and phthalazines often involve the use of precursor molecules that can undergo cyclization reactions to form the desired heterocyclic ring system. asianpubs.orgiiste.orgnih.gov

Similarly, the synthesis of isoquinoline derivatives, another important class of heterocyclic compounds with significant biological activities, can be achieved through various synthetic routes. organic-chemistry.orgmdpi.com While direct conversion of this compound to these frameworks is a subject of ongoing research, its structural alerts suggest its potential as a precursor. For example, the lactam moiety can be manipulated to introduce functionalities that facilitate annulation reactions to build the adjacent heterocyclic rings.

| Heterocyclic Framework | General Synthetic Approach | Potential Role of this compound |

| Quinazolines | Cyclization of anthranilic acid derivatives or 2-aminobenzamides. asianpubs.orgptfarm.pl | As a precursor to appropriately substituted anthranilic acid or benzamide derivatives. |

| Phthalazines | Condensation of hydrazine derivatives with phthalic anhydrides or 2-acylbenzoic acids. iiste.orgnih.gov | As a starting material to generate functionalized 2-acylbenzoic acid analogs. |

| Isoquinolines | Bischler-Napieralski or Pictet-Spengler reactions, among others. organic-chemistry.orgnih.gov | As a building block to construct precursors for these cyclization reactions. |

Intermediate in the Construction of Polycyclic Aromatic Compounds and Extended π-Systems

Polycyclic aromatic hydrocarbons (PAHs) and extended π-systems are of significant interest due to their unique electronic and photophysical properties, making them valuable in materials science. researchgate.netnih.gov The synthesis of these complex structures often relies on the strategic coupling and annulation of smaller aromatic building blocks. This compound, with its dichlorinated benzene (B151609) ring, can potentially serve as a precursor for such reactions.

The chlorine atoms can be utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new aryl or vinyl groups, thereby extending the π-system. Subsequent intramolecular cyclization or dehydrogenation reactions could then lead to the formation of larger polycyclic aromatic structures. researchgate.netrsc.org The isoindolinone ring itself can be a handle for further functionalization or can be modified or removed in later synthetic steps to achieve the desired final PAH architecture.

Applications in Materials Science and Organic Electronics

The versatility of this compound extends beyond traditional organic synthesis into the realm of materials science and organic electronics. Its ability to be incorporated into larger molecular structures makes it a valuable monomer and precursor for a range of functional materials.

Monomers for Specialty Polymers and Copolymers (e.g., Polyimides, Polyamides)

Polyimides and polyamides are classes of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. researchgate.netnih.gov The synthesis of these polymers typically involves the polycondensation of diamines with dianhydrides (for polyimides) or dicarboxylic acids (for polyamides). nih.govresearchgate.net

This compound can be envisioned as a precursor to monomers for these polymerization reactions. For example, chemical modification of the isoindolinone ring could yield a diamine or a dicarboxylic acid derivative containing the dichlorinated phenyl group. The presence of the chlorine atoms in the resulting polymer backbone could impart specific properties, such as enhanced flame retardancy or modified solubility and processing characteristics.

| Polymer Type | Monomer Precursors | Potential Contribution of this compound |

| Polyimides | Diamines and Dianhydrides researchgate.netnih.gov | Precursor to a diamine or dianhydride monomer with chlorine substituents. |

| Polyamides | Diamines and Dicarboxylic acids researchgate.net | Precursor to a diamine or dicarboxylic acid monomer with chlorine substituents. |

Precursors for Fluorescent Probes and Dyes with Tunable Photophysical Properties

Fluorescent probes and dyes are essential tools in various scientific disciplines, including biology, medicine, and materials science. rsc.orgnih.govnih.gov The photophysical properties of these molecules, such as their absorption and emission wavelengths, can be finely tuned by modifying their chemical structure. The isoindolinone core is found in some fluorescent compounds, and derivatives of this compound could be designed to exhibit interesting photophysical properties.

The electron-withdrawing nature of the chlorine atoms can influence the electronic transitions within the molecule, potentially leading to shifts in the absorption and emission spectra. Furthermore, the reactive sites on the this compound molecule allow for the attachment of various donor and acceptor groups, a common strategy for creating "push-pull" fluorophores with tunable fluorescence. researchgate.netmdpi.com

Components for Organic Semiconductors and Light-Emitting Diodes (OLEDs)

Organic semiconductors are the active components in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs). researchgate.netmdpi.com The performance of these devices is highly dependent on the molecular structure and electronic properties of the organic materials used. The development of new organic semiconductors with tailored properties is a key area of research.

Derivatives of this compound could be explored as components in organic semiconductors. The introduction of chlorine atoms can affect the frontier molecular orbital energy levels (HOMO and LUMO), which is a critical parameter for charge injection and transport in organic electronic devices. By incorporating this building block into larger conjugated systems, it may be possible to develop new materials with desirable characteristics for use in the emissive or charge-transport layers of OLEDs.

Development of Novel Catalytic Reagents and Ligands

Derived Ligands for Transition Metal-Catalyzed Reactions

There is no available research demonstrating the synthesis or application of ligands derived from this compound for transition metal-catalyzed reactions. The scientific community has not yet reported on the coordination chemistry of this specific isoindolinone derivative with transition metals or the catalytic activity of any such potential complexes.

Precursors for Organocatalysts in Asymmetric Synthesis

Similarly, the literature lacks any reports on the use of this compound as a starting material for the creation of organocatalysts. While the isoindolinone framework is a known structural motif in some organocatalysts, the specific contributions or modifications arising from the 4,6-dichloro substitution pattern have not been investigated or documented.

Future Research Directions and Overcoming Synthetic Challenges in 4,6 Dichloroisoindolin 1 One Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes

Future research could focus on developing novel and optimized synthetic pathways to 4,6-Dichloroisoindolin-1-one that are both efficient and environmentally benign. This would involve moving beyond traditional, potentially harsh chlorination methods and exploring modern catalytic systems. Key areas of investigation could include:

Direct C-H Chlorination: Investigating late-stage C-H chlorination of an isoindolinone precursor could offer an atom-economical route. This would require the development of highly regioselective catalysts to achieve the desired 4,6-disubstitution pattern.

Green Solvents and Catalysts: Exploring syntheses in greener solvents, such as water or bio-based solvents, would enhance the sustainability of the process. The use of earth-abundant metal catalysts or even organocatalysts would be a significant advancement over methods relying on precious metals. nih.gov

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer improved safety, scalability, and product consistency compared to batch production methods.

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Approach | Potential Advantages | Potential Challenges |

|---|---|---|

| From Dichlorinated Phthalic Anhydride (B1165640) | Readily available starting materials. | Multi-step process, potential for side reactions. |

| Catalytic C-H Chlorination | High atom economy, potentially fewer steps. | Achieving high regioselectivity for the 4,6-positions. |

Exploration of Unprecedented Reactivity and Selective Transformations

The two chlorine atoms on the aromatic ring of this compound are expected to significantly influence its reactivity. Future research should aim to explore and harness this unique reactivity profile.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the chlorine atoms and the lactam carbonyl group should activate the aromatic ring towards nucleophilic attack. Systematic studies with a variety of nucleophiles (e.g., amines, thiols, alkoxides) could lead to a diverse library of substituted isoindolinones. The relative reactivity of the C4 and C6 positions would be a key aspect to investigate.

Cross-Coupling Reactions: The chlorine atoms serve as handles for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This would allow for the introduction of a wide range of substituents, including aryl, alkynyl, and amino groups, thereby enabling the synthesis of complex derivatives. nih.gov

Selective Monofunctionalization: Developing conditions for the selective reaction at either the C4 or C6 position would be a significant synthetic achievement, allowing for stepwise functionalization and the creation of non-symmetrical derivatives.

Advancements in High-Throughput Synthesis and Automation

To accelerate the exploration of the chemical space around the this compound scaffold, the adoption of high-throughput synthesis and automation will be crucial.

Parallel Synthesis: Designing and implementing parallel synthesis platforms would enable the rapid generation of libraries of derivatives by reacting this compound with a diverse set of building blocks in a multi-well plate format.

Automated Reaction Optimization: Automated systems could be employed to rapidly screen and optimize reaction conditions for the synthesis and subsequent functionalization of the core structure, saving significant time and resources.

Robotic Platforms: The use of robotic platforms for liquid handling, reaction setup, and workup would enhance the reproducibility and efficiency of synthetic efforts.

Expansion of Applications into Novel Areas of Advanced Chemical Technology

While specific applications for this compound have not yet been reported, the halogenated isoindolinone scaffold holds promise in various areas of advanced chemical technology.

Materials Science: The rigid, planar structure of the isoindolinone core, combined with the potential for extensive functionalization via the chlorine atoms, makes it an interesting candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The halogens can also facilitate intermolecular interactions, influencing the solid-state packing and material properties. mdpi.com

Agrochemicals: Halogenated organic compounds are prevalent in the agrochemical industry. researchgate.net Screening of this compound and its derivatives for herbicidal, fungicidal, or insecticidal activity could uncover new lead compounds.

Chemical Probes: Functionalized derivatives could be designed as chemical probes for studying biological processes, with the chlorine atoms providing sites for the attachment of reporter groups or affinity tags.

Rational Design and Synthesis of Functionally Tailored Derivatives for Specific Chemical Applications

Future research should leverage computational tools for the rational design of this compound derivatives with specific, tailored properties. nih.gov

Computational Modeling: Density functional theory (DFT) and other computational methods can be used to predict the electronic properties, reactivity, and potential intermolecular interactions of designed derivatives. This can guide the selection of synthetic targets with desired characteristics. nih.gov

Structure-Property Relationship Studies: A systematic approach to synthesizing a library of derivatives and evaluating their properties (e.g., photophysical properties, biological activity) will be essential for establishing clear structure-property relationships. This knowledge will, in turn, inform the design of next-generation compounds with enhanced performance.

Targeted Synthesis: Based on computational predictions and structure-property relationship data, researchers can undertake the targeted synthesis of derivatives optimized for specific applications, such as a particular biological target or a specific material property.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.